tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate
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Overview
Description
tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a chloro substituent, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate typically involves the esterification of 4-chloro-3-(trifluoromethyl)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-(trifluoromethyl)benzoic acid and tert-butyl alcohol.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Various substituted benzoates depending on the nucleophile.
Hydrolysis: 4-chloro-3-(trifluoromethyl)benzoic acid and tert-butyl alcohol.
Reduction: Reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals with potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.
Industry: In the agrochemical industry, this compound can be used to synthesize herbicides and pesticides. Its chemical properties make it effective in targeting specific biological pathways in pests.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors to exert its effects. The trifluoromethyl group can enhance binding affinity and selectivity towards molecular targets, leading to improved efficacy of the compound.
Comparison with Similar Compounds
4-Chlorobenzotrifluoride: Similar structure but lacks the ester group.
tert-Butyl 4-chlorobenzoate: Similar structure but lacks the trifluoromethyl group.
4-Chloro-3-(trifluoromethyl)benzoic acid: Similar structure but lacks the tert-butyl ester group.
Uniqueness: tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate is unique due to the combination of the tert-butyl ester, chloro, and trifluoromethyl groups. This combination imparts distinct chemical properties, making it a versatile compound in various applications.
Properties
IUPAC Name |
tert-butyl 4-chloro-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O2/c1-11(2,3)18-10(17)7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBCPAODXBPNQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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